![molecular formula C15H22O3 B1163460 1,4-Epidioxybisabola-2,10-dien-9-one CAS No. 170380-69-5](/img/structure/B1163460.png)
1,4-Epidioxybisabola-2,10-dien-9-one
Overview
Description
1,4-Epidioxybisabola-2,10-dien-9-one is a compound with the molecular formula C15H22O3 . It is an oil-like substance and is a 1,4-epidioxy-bisabola-2,12-diene derivative .
Molecular Structure Analysis
The molecular weight of 1,4-Epidioxybisabola-2,10-dien-9-one is 250.33 . The SMILES representation of its structure isCC@@HOO2)([H])[C@]2([H])C=C1C)CC(/C=C(C)\C)=O
. Chemical Reactions Analysis
1,4-Epidioxybisabola-2,10-dien-9-one has been found to exhibit antiviral activity against influenza virus A/PR/8/34 (H1N1) in the MDCK cell line with an IC50 of 16.79 ± 4.03 μg/mL . It also shows cytotoxicity against MDCK (Madin-Darby canine kidney) cells, with an IC50 of 11.97 ± 5.72 μg/mL .Physical And Chemical Properties Analysis
As mentioned earlier, 1,4-Epidioxybisabola-2,10-dien-9-one is an oil-like substance . It is recommended to be stored under specific conditions as per the product Certificate of Analysis (COA). For instance, as a powder, it can be stored at -20°C for 3 years and at 4°C for 2 years. In solvent form, it can be stored at -80°C for 6 months and at -20°C for 1 month .Scientific Research Applications
Synthesis and Biological Activity :
- A study demonstrated the synthesis of 3,4-Epoxybisabola-7(14),10-dien-2-one, a natural sesquiterpene related to 1,4-Epidioxybisabola-2,10-dien-9-one, from (−)-carvone, indicating the potential for synthesizing related compounds with biological activity (Tang, Zhang, Fang, & Li, 2009).
Cancer Research :
- Epidioxyergostane-type steroids, similar in structure to 1,4-Epidioxybisabola-2,10-dien-9-one, were isolated from marine sponges and found to have significant growth inhibitory effects against human cancer cell lines (Iwashima, Terada, Iguchi, & Yamori, 2002).
Antimalarial Activity :
- A study on 1,4‐Epidioxy‐bisabola‐2,12‐diene derivatives, closely related to 1,4-Epidioxybisabola-2,10-dien-9-one, evaluated their in vitro antimalarial activity. However, the activity was not significantly increased compared to the parent compound, and the most active compounds did not show in vivo antimalarial activity in mice (Rücker, Breitmaier, Manns, Maier, Marek, Heinzmann, Heiden, & Seggewies, 1997).
Potential Therapeutic Applications :
- Another study reported the pharmacological activities of a compound similar to 1,4-Epidioxybisabola-2,10-dien-9-one, isolated from Ryudai gold (Curcuma longa). It exhibited antidiabetic, antiobesity, enzyme inhibitory, and antioxidant activities, suggesting potential therapeutic applications (Akter, Islam, Hossain, & Takara, 2019).
Mechanism of Action
properties
IUPAC Name |
(6R)-2-methyl-6-[(1S,4R,5S)-7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl]hept-2-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)5-12(16)6-10(3)13-8-14-11(4)7-15(13)18-17-14/h5,7,10,13-15H,6,8H2,1-4H3/t10-,13+,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQAPHUQMIHETH-KJEVXHAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OO2)C(C)CC(=O)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](C[C@@H]1OO2)[C@H](C)CC(=O)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Epidioxybisabola-2,10-dien-9-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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